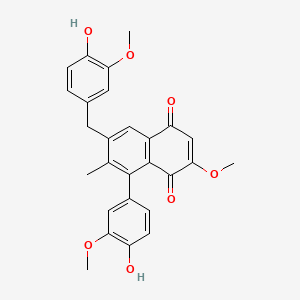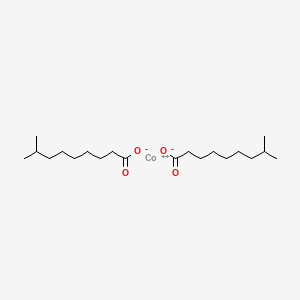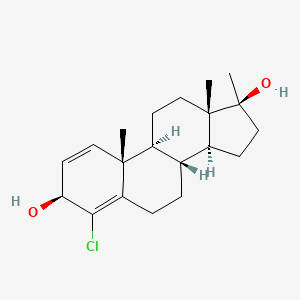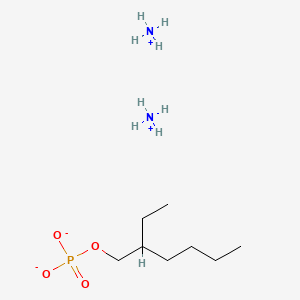
Larreantin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Larreantin is synthesized through a convergent route that involves the selective functionalization of a naphthyldihydro-oxazole . The key intermediate in this synthesis is 4,5-dihydro-2-(5,7-diisopropoxy-1methoxy-2-naphthyl)-4,4-dimethyloxazole, which is elaborated by treatment with 4-isopropoxy-3-methoxyphenylmagnesium bromide . The product of this reaction is then lithiated and allowed to react with 4-isoproproxy-3-methoxybenzaldehyde, leading to the formation of this compound .
Analyse Chemischer Reaktionen
Larreantin undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: This compound can undergo substitution reactions, particularly involving its methoxy and hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically quinone and hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
Larreantin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of naphthoquinone derivatives and their reactivity.
Medicine: this compound’s cytotoxicity makes it a candidate for the development of chemotherapeutic agents.
Wirkmechanismus
Larreantin exerts its effects through the induction of oxidative stress in cells, leading to apoptosis (programmed cell death). The compound targets cellular pathways involved in the regulation of oxidative stress and apoptosis, making it a potent cytotoxic agent .
Vergleich Mit ähnlichen Verbindungen
Larreantin is unique among naphthoquinone derivatives due to its specific structure and potent cytotoxic properties. Similar compounds include:
Lapachol: Another naphthoquinone derivative with anticancer properties.
Plumbagin: Known for its anticancer and antimicrobial activities.
This compound stands out due to its unique biogenetic origin and the specific pathways it targets in cells, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
114094-46-1 |
|---|---|
Molekularformel |
C27H24O7 |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
8-(4-hydroxy-3-methoxyphenyl)-6-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methoxy-7-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C27H24O7/c1-14-17(9-15-5-7-19(28)22(10-15)32-2)11-18-21(30)13-24(34-4)27(31)26(18)25(14)16-6-8-20(29)23(12-16)33-3/h5-8,10-13,28-29H,9H2,1-4H3 |
InChI-Schlüssel |
PVIVJQUHLNWCNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1CC3=CC(=C(C=C3)O)OC)C(=O)C=C(C2=O)OC)C4=CC(=C(C=C4)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















